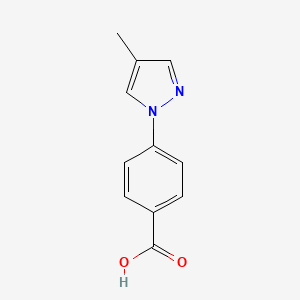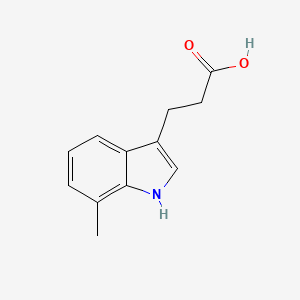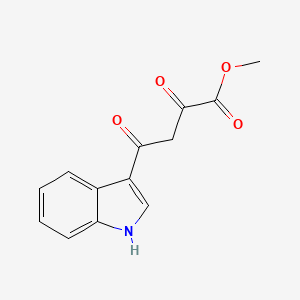
5-nitro-1-phenyl-1H-indazol-3-amine
Übersicht
Beschreibung
5-Nitro-1-phenyl-1H-indazol-3-amine is an organic compound with the molecular formula C₁₃H₁₀N₄O₂ and a molecular weight of 254.24 g/mol . This compound belongs to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring . Indazole derivatives are known for their diverse biological activities and are used in various fields of scientific research .
Wirkmechanismus
Target of Action
The primary target of 5-nitro-1-phenyl-1H-indazol-3-amine is the Tyrosine-protein kinase JAK2 . This non-receptor tyrosine kinase plays a crucial role in various cellular processes such as cell growth, development, differentiation, and histone modifications .
Mode of Action
It’s known that the indazole structure is an effective hinge-binding fragment . In similar compounds, the indazole moiety binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
Given its target, it likely influences pathways involving tyrosine-protein kinase jak2 . This could potentially affect downstream signaling events in both innate and adaptive immunity .
Pharmacokinetics
The compound’s molecular weight is254.24 , which could influence its bioavailability and distribution.
Result of Action
Given its target, it likely influences cell growth, development, and differentiation
Biochemische Analyse
Biochemical Properties
It is known that indazole derivatives, to which this compound belongs, can interact with various enzymes and proteins
Cellular Effects
Related indazole derivatives have been shown to inhibit cell growth in various neoplastic cell lines
Molecular Mechanism
The molecular mechanism of action of 5-nitro-1-phenyl-1H-indazol-3-amine is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 5-nitro-1-phenyl-1H-indazol-3-amine can be achieved through several methods. One common approach involves the nitration of 1-phenyl-1H-indazole-3-amine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the indazole ring.
Industrial production methods for indazole derivatives often involve transition metal-catalyzed reactions, such as Cu(OAc)₂-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods provide good yields and minimize the formation of undesirable byproducts.
Analyse Chemischer Reaktionen
5-Nitro-1-phenyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Nitro-1-phenyl-1H-indazol-3-amine has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
5-Nitro-1-phenyl-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
1-Phenyl-1H-indazole-3-amine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-2-phenyl-1H-indazole: Similar structure but with the nitro group at a different position, leading to variations in reactivity and biological effects.
3-Amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
5-nitro-1-phenylindazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDGFGKXFJXUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319796 | |
| Record name | 5-nitro-1-phenylindazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309944-73-8 | |
| Record name | 5-nitro-1-phenylindazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B3023126.png)


![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)



![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3023137.png)

![2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol](/img/structure/B3023141.png)


